2-(2-Bromo-4-methylphenyl)acetonitrile
Overview
Description
“2-(2-Bromo-4-methylphenyl)acetonitrile” is an organic compound . It belongs to the family of aromatic nitriles .
Molecular Structure Analysis
The molecular weight of “2-(2-Bromo-4-methylphenyl)acetonitrile” is 210.07 . The InChI key is JVPNKXZIJKBMDH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2-(2-Bromo-4-methylphenyl)acetonitrile” is a pale-yellow to yellow-brown or orange solid or liquid . It should be stored in a dry, room temperature environment .Scientific Research Applications
Organic Synthesis
“2-(2-Bromo-4-methylphenyl)acetonitrile” is an important intermediate in organic synthesis . It’s used as a building block in the conversion reactions, which have become one of the most attractive fields in organic synthesis .
Electrochemical Conversions
In the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .
Cyanomethylation
Acetonitrile can be used in cyanomethylation reactions. This process involves the addition of a cyano group (CN) and a methyl group (CH3) to a molecule .
Tetrasubstituted Olefins Synthesis
Acetonitrile is used in the synthesis of tetrasubstituted olefins. These are compounds with four different groups attached to a carbon-carbon double bond .
Heterocyclic Compounds Synthesis
Acetonitrile is used in the synthesis of heterocyclic compounds. These are cyclic compounds that contain atoms of at least two different elements as members of its rings .
Amidation
Acetonitrile can be used in amidation reactions. This process involves the introduction of an amide group into a molecule .
properties
IUPAC Name |
2-(2-bromo-4-methylphenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c1-7-2-3-8(4-5-11)9(10)6-7/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPPXJQQEUZIHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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